molecular formula C13H20N4O3 B11841115 Tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate

Tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate

Cat. No.: B11841115
M. Wt: 280.32 g/mol
InChI Key: QWKFZNMQZJXZDK-UHFFFAOYSA-N
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Description

Tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate: is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate typically involves the reaction of 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest .

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. It is also employed in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-6-yl)carbamate

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)15-7-4-5-9-8(6-7)10(18)17-11(14)16-9/h7H,4-6H2,1-3H3,(H,15,19)(H3,14,16,17,18)

InChI Key

QWKFZNMQZJXZDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=O)NC(=N2)N

Origin of Product

United States

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